molecular formula C9H11NO3 B1330763 ethyl N-(4-hydroxyphenyl)carbamate CAS No. 7159-95-7

ethyl N-(4-hydroxyphenyl)carbamate

Cat. No.: B1330763
CAS No.: 7159-95-7
M. Wt: 181.19 g/mol
InChI Key: BECNKUVYBNETOM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ethyl N-(4-hydroxyphenyl)carbamate, also known as Ethyl 4-hydroxyphenylcarbamate, is a synthetic compound that is used as an antioxidant . The primary targets of this compound are enzymes involved in the metabolism of amines . These enzymes play a crucial role in various biological processes, including the synthesis of peptides .

Mode of Action

This compound interacts with its targets by modulating inter- and intramolecular interactions with the target enzymes or receptors . The carbamate functionality of this compound imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . This interaction leads to changes in the activity of the target enzymes, thereby influencing the metabolic processes they are involved in .

Biochemical Pathways

The biochemical pathways affected by this compound involve the metabolism of amines and the synthesis of peptides . This compound, being a carbamate, serves as a protecting group for amines, thereby influencing the synthesis of peptides . The downstream effects of these pathways can have significant impacts on various biological processes, including immune response and cellular growth .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound influence its bioavailability. This compound is metabolized by human enzymes into arbutin, ellagic acid, and 4-hydroxyphenylacetic acid . The human body converts ellagic acid into ellagic acid glucuronide, which may be excreted in urine or bile . These metabolic processes impact the bioavailability of this compound and its overall effectiveness.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role as an antioxidant . It is used to treat erythema, skin redness, and inflammation . Additionally, it has the ability to decolorize hair . On a molecular level, this compound can bind to DNA, which may contribute to its carcinogenic potential .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the chemical reaction between urea and ethanol, which is a key reaction for this compound formation in wine, is exponentially accelerated at elevated temperatures . Moreover, the use of pesticides, including carbamates, in agriculture can lead to their persistence in the environment, impacting non-target biota and leading to ecological disturbance .

Preparation Methods

Synthetic Routes and Reaction Conditions: ethyl N-(4-hydroxyphenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 4-hydroxyaniline with ethyl chloroformate in the presence of a base such as pyridine. The reaction typically proceeds at room temperature, yielding the desired product after purification.

Industrial Production Methods: In industrial settings, the synthesis of ethyl 4-hydroxyphenylcarbamate often involves large-scale batch reactions. The process may include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: ethyl N-(4-hydroxyphenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

ethyl N-(4-hydroxyphenyl)carbamate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: ethyl N-(4-hydroxyphenyl)carbamate stands out due to its specific hydroxyl and carbamate functional groups, which confer unique chemical reactivity and biological activity. Its applications in both research and industry highlight its versatility and importance .

Properties

IUPAC Name

ethyl N-(4-hydroxyphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-2-13-9(12)10-7-3-5-8(11)6-4-7/h3-6,11H,2H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BECNKUVYBNETOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80345163
Record name Ethyl 4-hydroxyphenylcarbamate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7159-95-7
Record name Ethyl 4-hydroxyphenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl N-(4-hydroxyphenyl)carbamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

p-aminophenol 33.36 g (0.3 mole) and 12 g NaOH were dissolved in 120 ml water and cooled to ice salt bath temperature. To the stirring solution, 24 ml ethylchloroformate were slowly added. A white precipitate was found. One gram sodium dithionite was added and mixed. The solid was filtered by suction and washed with cold water (50 ml). Recrystallization from hot water gave a crystalline powder, 48.3 g (89%), MP 120°-123°.
Quantity
33.36 g
Type
reactant
Reaction Step One
Name
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
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24 mL
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reactant
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0 (± 1) mol
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reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

20 g of 4-aminophenol (Mw=109.13; 0.18324 mol) are suspended in 200 cm3 of anhydrous dichloromethane, under an inert atmosphere. The suspension is cooled to a temperature of 0° C. in a bath of ice and 16.4 cm3 of anhydrous pyridine (Mw=79.10; d=0.981; 0.2034 mol) are then added. 17.6 cm3 of ethyl chloroformate (Mw=108.53; d=1.13; 0.18324 mol) are then added dropwise so as to keep the mixture at a temperature below 10° C. The reaction mixture is kept stirring for two hours. The mixture is poured onto one liter of ice-cold water and then extracted with ethyl acetate. The organic phase is washed with water and then dried, filtered and evaporated under vacuum. After recrystallization from a heptane/ethyl acetate mixture, 21 g of a white powder are obtained, which corresponds to a yield of 63%. The melting point of the product obtained is 127.2° C. The H NMR spectrum and the elemental analysis are in accordance with the expected product.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
16.4 mL
Type
reactant
Reaction Step Two
Quantity
17.6 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
1 L
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five
Yield
63%

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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